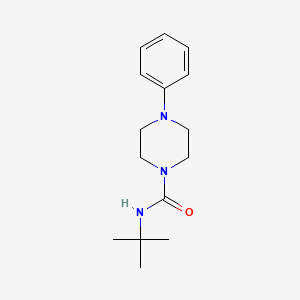

N-tert-butyl-4-phenylpiperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-tert-butyl-4-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C15H23N3O . It is a derivative of piperazine, a heterocyclic amine that is used in the synthesis of many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “N-tert-butyl-4-phenylpiperazine-1-carboxamide” is characterized by a piperazine ring substituted with a phenyl group and a tert-butyl carboxamide group .Physical And Chemical Properties Analysis

“N-tert-butyl-4-phenylpiperazine-1-carboxamide” is a solid compound . Its molecular weight is 261.37 .Aplicaciones Científicas De Investigación

Application in Drug Delivery Systems

Specific Scientific Field

Polymer Science and Pharmaceutical Sciences

Summary of the Application

“N-tert-butylacrylamide (NtBAAm)” is used in the synthesis of thermo-sensitive terpolymer hydrogels for drug delivery applications . These hydrogels are flexible and resemble biological tissues, allowing selective diffusion of solutes through the hydrogel matrix. This characteristic is desired for controlled release drug delivery systems .

Methods of Application or Experimental Procedures

The hydrogels based on N-tert-butylacrylamide (NtBAAm), N-isopropylacrylamide (NIPAAm) and N-vinyl pyrrolidone (NVP) were successfully photopolymerised and characterised . 1-hydroxy-cyclohexylphenylketone (Irgacure 184) and 2-hydroxy-2-methyl-1-phenyl-propanone (Irgacure 2959) were used as light-sensitive initiators to initiate the reactions .

Results or Outcomes

The hydrogels were thermo-responsive, exhibiting a decrease in lower critical solution temperature (LCST) as the NtBAAm weight ratio was increased . Pulsatile swelling studies indicated that the hydrogels had thermo-reversible properties and the swelling properties were dependent on test temperature, monomer feed ratios and crosslinker content .

Application in Organic and Biological Chemistry

Specific Scientific Field

Organic and Biological Chemistry

Summary of the Application

“N-tert-butyl-4-methylpiperid-3-one” was synthesized and the stereochemistry of its reduction was studied .

Methods of Application or Experimental Procedures

The synthesis of “N-tert-butyl-4-methylpiperid-3-one” and the study of the stereochemistry of its reduction was carried out .

Results or Outcomes

In the series of 3-ketopiperidines, the methyl substituent at 4-C was significantly hindered by the axial attack of the reagent during the isopropylate reduction .

Application in Antioxidant Research

Specific Scientific Field

Biochemistry and Molecular Modeling

Summary of the Application

A series of β-ketoamides containing a variety of monosubstituted amide groups were synthesized and tested as antioxidant agents . These molecules are studied to understand the structure-antioxidant activity relationship .

Methods of Application or Experimental Procedures

The theoretical study of these molecules was carried out using density functional theory (DFT) calculations at the B3LYP/6-311G (d,p) level of theory . The antioxidant properties of β-ketoamides were studied by performing O–H bond dissociation enthalpies (BDEs), ionization potentials (IPs), electron affinities (EAs), proton affinities (PAs), and electron transfer enthalpies (ETEs) in the gas phase and in ethanol .

Results or Outcomes

The results obtained show that the HAT mechanism is thermodynamically more favored in the gas phase, while the SPLET is preferred in the polar solvent .

Application in Mycobacterial Research

Specific Scientific Field

Medicinal Chemistry and Microbiology

Summary of the Application

N-phenylpiperazine-1-carboxamide analogues were synthesized and studied as inhibitors of mycobacterial thymidylate synthase X .

Methods of Application or Experimental Procedures

The synthesis of N-phenylpiperazine-1-carboxamide analogues and the study of their inhibitory effects on mycobacterial thymidylate synthase X were carried out .

Results or Outcomes

The results of this study are not explicitly mentioned in the source .

Propiedades

IUPAC Name |

N-tert-butyl-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-15(2,3)16-14(19)18-11-9-17(10-12-18)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMDFYAENVLPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-phenylpiperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(4-chlorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559130.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![2-({4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2559138.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

![1-[3-Hydroxy-3-(4-methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2559141.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)

![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)

![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)

![2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B2559151.png)